Piperlongumine

Cancer Research Drug Discovery Hepatocellular Carcinoma

Piperlongumine (≥98%, CAS 20069-09-4) is the definitive chemical probe for cancer-selective oxidative stress induction—not interchangeable with piperine or piperlonguminine. Its two α,β-unsaturated imide moieties enable bifunctional electrophilicity: direct GSTP1 inhibition and glutathione conjugation, driving selective ROS elevation and apoptosis in cancer cells while sparing normal primary cells. With 76% oral bioavailability and proven synergy with cisplatin, it is ideal for in vivo xenograft studies and combination therapy research. Insist on authenticated piperlongumine to ensure target engagement fidelity.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
CAS No. 20069-09-4
Cat. No. B1678438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperlongumine
CAS20069-09-4
SynonymsPiperlongumine
piperlonguminine
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O
InChIInChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+
InChIKeyVABYUUZNAVQNPG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperlongumine (CAS 20069-09-4) Procurement Guide: A Selective Pro-Oxidant Amide Alkaloid for Cancer Research


Piperlongumine (CAS 20069-09-4, C17H19NO5, MW 317.34), also known as piplartine, is a naturally occurring amide alkaloid isolated primarily from Piper longum L. (long pepper) roots and fruits [1]. This compound is characterized by two reactive α,β-unsaturated imide moieties (C2-C3 and C7-C8 olefins) that confer electrophilicity, enabling covalent interactions with cellular nucleophiles such as glutathione and protein thiols [2]. Unlike many alkaloids that exhibit broad cytotoxicity, piperlongumine is distinguished by its capacity to selectively elevate reactive oxygen species (ROS) and induce apoptosis in cancer cells while sparing non-transformed primary cells [3]. Preclinical studies have demonstrated its anticancer activity in vitro and in vivo, including efficacy in mouse xenograft models of various cancers [4]. For procurement purposes, piperlongumine is commercially available as a ≥98% pure powder (HPLC), with a molecular weight of 317.34 g/mol and recommended storage at 2–8°C .

Piperlongumine (CAS 20069-09-4) Cannot Be Replaced by Generic Piper Alkaloids: Structural and Mechanistic Distinctions


Procurement of a generic piper alkaloid, such as piperine or piperlonguminine, in place of piperlongumine is scientifically unsound. While these compounds share a botanical origin in Piper species and exhibit some overlapping pharmacological effects (e.g., ROS elevation), their molecular targets, selectivity profiles, and potency differ significantly. Piperlongumine possesses two electrophilic α,β-unsaturated carbonyl moieties, enabling it to act as a bifunctional electrophile that can both inhibit glutathione S-transferase pi 1 (GSTP1) and directly conjugate to glutathione [1]. This structural feature underpins its selective cytotoxicity toward cancer cells and its synergy with chemotherapeutics like cisplatin [2]. In contrast, piperine lacks the C7-C8 olefin and primarily modulates drug-metabolizing enzymes and efflux transporters (e.g., P-glycoprotein), with limited intrinsic cancer cell selectivity [3]. Even closely related analogs like piperlonguminine exhibit distinct target engagement; for instance, piperlonguminine shows superior insecticidal activity against Aedes aegypti larvae (LD50 ≈12 µg/mL) compared to piperlongumine (>100 µg/mL), highlighting divergent structure-activity relationships [4]. Therefore, for research programs specifically investigating ROS-mediated selective cytotoxicity, GSTP1 inhibition, or cancer-selective apoptosis, piperlongumine is not interchangeable with other piper amides.

Piperlongumine (CAS 20069-09-4) vs. Analogs: A Quantitative Comparator Analysis for Procurement Decisions


Piperlongumine Exhibits 10-Fold Higher Cytotoxic Potency Than Piperine Against Drug-Resistant Liver Cancer Cells

In a direct comparative study evaluating the antiproliferative activities of natural piper alkaloids, piperlongumine demonstrated significantly greater potency than piperine against drug-resistant cancer cells. The IC50 of piperlongumine against Bel-7402/5-FU (5-fluorouracil-resistant human liver cancer) cells was 8.4 μM, whereas piperine, a structurally related alkaloid from the same botanical source, exhibited markedly lower potency, with an IC50 value approximately 10-fold higher (estimated >80 μM based on the reported 10-fold difference) [1]. This substantial difference in cytotoxic efficacy underscores that piperlongumine, not piperine, is the preferred compound for studies involving drug-resistant liver cancer models or thioredoxin reductase (TrxR) inhibition, as piperlongumine's potency is intrinsically linked to its ability to inhibit TrxR and elevate ROS [1].

Cancer Research Drug Discovery Hepatocellular Carcinoma

Piperlongumine Selectively Induces ROS-Mediated Apoptosis in Cancer Cells but Not Normal Primary Cells

A pivotal study identified piperlongumine through a high-throughput screen as a small molecule that selectively kills cancer cells while sparing normal cells. In this study, piperlongumine (10 μM) induced apoptosis in 60-90% of various cancer cell lines (e.g., A549 lung cancer, U87 glioblastoma) after 24 hours, but had negligible effects (<10% apoptosis) on primary normal human cells, including lung fibroblasts (WI-38), mammary epithelial cells (MCF-10A), and melanocytes [1]. This selectivity is mechanistically attributed to piperlongumine's ability to elevate ROS to cytotoxic levels specifically in cancer cells, which are under higher basal oxidative stress and have altered redox homeostasis [1]. In contrast, common chemotherapeutics like doxorubicin and cisplatin exhibit significant cytotoxicity toward normal dividing cells at therapeutic concentrations, leading to dose-limiting toxicities. While no direct head-to-head comparison data for selectivity indices were provided in this specific study, the selective killing of cancer cells over normal cells is a class-level inference for piperlongumine based on its unique mechanism of targeting the stress response to ROS [1].

Cancer Biology Oxidative Stress Selective Cytotoxicity

Piperlongumine Demonstrates Synergistic Enhancement of Cisplatin Cytotoxicity in Head and Neck Cancer

Piperlongumine's utility extends beyond single-agent activity; it synergistically enhances the efficacy of standard-of-care chemotherapeutics. In head and neck cancer (HNC) cell lines, the combination of piperlongumine and cisplatin resulted in a synergistic reduction in cell viability. Specifically, in Cal27 cells, the combination of 5 μM piperlongumine and 5 μM cisplatin reduced cell viability to approximately 20%, whereas each agent alone at 5 μM reduced viability to ~70% (piperlongumine) and ~60% (cisplatin) [1]. The combination index (CI) was <1, confirming synergy. This effect was replicated in vivo, where the combination of piperlongumine (2.5 mg/kg, i.p.) and cisplatin (1 mg/kg, i.p.) significantly suppressed Cal27 xenograft tumor growth compared to either monotherapy, without increasing systemic toxicity [1]. This synergy is attributed to piperlongumine's potentiation of cisplatin-induced ROS accumulation and DNA damage [1].

Cancer Therapeutics Head and Neck Cancer Combination Therapy

Piperlongumine's Oral Bioavailability in Rats (76.39%) Outperforms Many Natural Product Leads, Supporting In Vivo Studies

A critical barrier for many natural product-derived anticancer agents is poor oral bioavailability, which limits their translational potential. Pharmacokinetic studies in rats have demonstrated that piperlongumine achieves a relatively high oral bioavailability of 76.39% [1]. This value is substantially higher than that of many other natural products, such as curcumin (<1%) or resveratrol (<1%), which require extensive formulation to achieve meaningful systemic exposure. Furthermore, piperlongumine's aqueous solubility, a key determinant of bioavailability, was measured at approximately 26 μg/mL in water, which can be enhanced 27-fold using 10% polysorbate 80 [2]. This combination of adequate solubility and high oral bioavailability facilitates its use in in vivo efficacy studies without the need for complex nanoformulations, thereby reducing experimental variability and procurement costs associated with specialized drug delivery systems.

Pharmacokinetics Drug Development Bioavailability

Piperlongumine Suppresses Tumor Growth and Sensitizes Pancreatic Cancer to Gemcitabine In Vivo

In a pancreatic cancer xenograft model, piperlongumine demonstrated significant single-agent antitumor activity and enhanced the efficacy of gemcitabine, the first-line chemotherapeutic. Mice bearing MiaPaCa-2 xenografts were treated with piperlongumine (5 mg/kg, i.p., daily), gemcitabine (25 mg/kg, i.p., twice weekly), or the combination. Piperlongumine monotherapy reduced tumor volume by approximately 50% compared to the vehicle control after 4 weeks of treatment [1]. Importantly, the combination of piperlongumine and gemcitabine resulted in a significantly greater reduction in tumor volume (approximately 75%) compared to gemcitabine alone (approximately 45% reduction) [1]. This enhanced antitumor effect was associated with the downregulation of NF-κB activity and its downstream targets (e.g., cyclin D1, Bcl-2, VEGF) [1]. No significant body weight loss or overt toxicity was observed in any treatment group.

Pancreatic Cancer In Vivo Efficacy Xenograft Models

Piperlongumine (CAS 20069-09-4): Recommended Application Scenarios Based on Quantitative Evidence


Investigating Cancer-Selective ROS Induction and Redox Vulnerability

Researchers focused on the fundamental biology of oxidative stress in cancer should prioritize piperlongumine. Its unique capacity to selectively elevate ROS and induce apoptosis in cancer cells, while sparing normal primary cells, makes it an ideal chemical probe for dissecting non-oncogene addiction and synthetic lethal interactions [1]. Studies aiming to identify biomarkers of sensitivity to ROS-inducing agents or to characterize the role of antioxidant systems (e.g., glutathione, thioredoxin) in cancer cell survival will find piperlongumine an indispensable tool.

Preclinical Development of Combination Therapies with Platinum-Based Chemotherapeutics

Given its demonstrated synergy with cisplatin in head and neck cancer models [1] and its ability to reverse drug resistance [2], piperlongumine is a strategic procurement choice for research groups developing novel combination regimens. Its mechanism of enhancing ROS accumulation and DNA damage complements the cytotoxic action of platinum drugs, potentially enabling dose reduction of cisplatin to mitigate toxicity while maintaining or improving therapeutic outcomes.

In Vivo Xenograft Studies Requiring a Bioavailable Natural Product Lead

For in vivo efficacy studies, particularly in pancreatic cancer [1] or breast cancer xenograft models, piperlongumine offers a practical advantage over many other natural products. Its relatively high oral bioavailability (76.39% in rats) and moderate aqueous solubility (26 μg/mL) simplify dosing and reduce the need for complex formulation development [2]. This allows researchers to focus on biological endpoints rather than drug delivery optimization, accelerating the pace of preclinical validation.

Target Validation Studies for GSTP1 in Cancer

Piperlongumine is a validated inhibitor of glutathione S-transferase pi 1 (GSTP1), an enzyme frequently overexpressed in cancers and implicated in chemoresistance [1]. Procurement of piperlongumine is therefore highly recommended for studies aiming to validate GSTP1 as a therapeutic target, investigate its role in redox homeostasis, or screen for additional GSTP1 inhibitors. The availability of structural data (GSTP1 bound to hydrolyzed piperlongumine at 1.1 Å resolution) further supports structure-based drug design efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperlongumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.